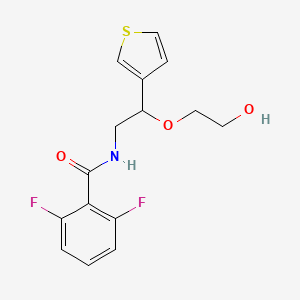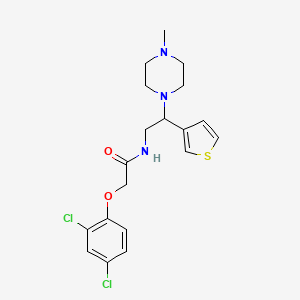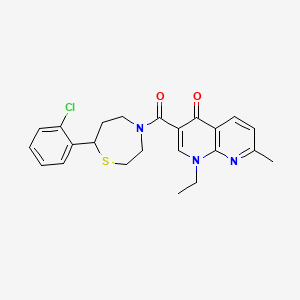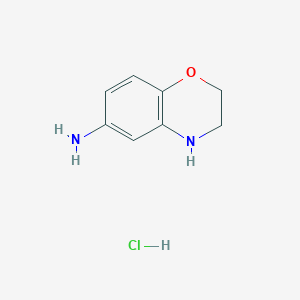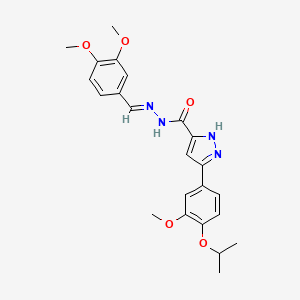![molecular formula C17H18N2O5 B2426268 1-morpholinoéthanone-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl) CAS No. 1210972-08-9](/img/structure/B2426268.png)
1-morpholinoéthanone-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethan
Applications De Recherche Scientifique
Synthèse organique
Réactions catalysées par le palladium : Les groupes fonctionnels du composé permettent des transformations synthétiques diverses. Par exemple, la formation de liaison C-O aryl intramoléculaire asymétrique catalysée par le Pd a été réalisée à l'aide de substrats apparentés. Les modèles informatiques concordent avec les résultats expérimentaux, fournissant des informations sur l'énantiosélectivité .
Activité biologique
Nouveaux dérivés : Les chercheurs ont synthétisé des dérivés de ce composé et évalué leur activité biologique. Ces dérivés présentent des propriétés pharmacologiques variées, notamment des effets antibactériens, antifongiques et antitumoraux. Des études in vitro et in vivo mettent en évidence leurs applications thérapeutiques potentielles .
Cristallographie
Aperçus structurels : La structure cristalline de composés apparentés fournit des informations précieuses sur leur arrangement tridimensionnel. Les chercheurs ont déterminé la structure cristalline de dérivés contenant le même échafaudage de dihydrobenzo[b][1,4]dioxine. Ces informations aident à comprendre leurs interactions avec les cibles biologiques .
Chimie computationnelle
Simulations de dynamique moléculaire : Des études computationnelles, notamment des simulations de dynamique moléculaire, améliorent notre compréhension du comportement du composé. Les chercheurs explorent la stéréochimie, l'isomérie, l'hybridation et les orbitales. Ces simulations fournissent des informations précieuses pour de futures recherches et conceptions .
Propriétés
IUPAC Name |
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c20-17(19-3-5-21-6-4-19)11-13-10-15(24-18-13)12-1-2-14-16(9-12)23-8-7-22-14/h1-2,9-10H,3-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODOMJWNPGDPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate](/img/structure/B2426187.png)
![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2426188.png)

![4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B2426192.png)
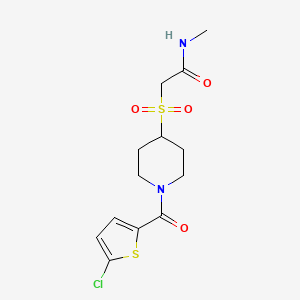
![1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B2426194.png)


